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Introduction
Mitapivat (formerly AG-348) is a first-in-class, oral, allosteric activator of the enzyme pyruvate

kinase (PK). This enzyme plays a critical role in the final step of glycolysis in red blood cells

(RBCs), a pathway essential for producing adenosine triphosphate (ATP), the primary energy

currency of the cell. In several hereditary hemolytic anemias, including Pyruvate Kinase

Deficiency (PKD), thalassemia, sickle cell disease (SCD), and hereditary spherocytosis (HS),

defects in RBC metabolism lead to decreased ATP production, increased levels of 2,3-

diphosphoglycerate (2,3-DPG), and subsequent premature RBC destruction (hemolysis).[1][2]

Preclinical studies have demonstrated that by enhancing the activity of both wild-type and

various mutant forms of pyruvate kinase, Mitapivat can address these core metabolic defects,

providing a strong rationale for its clinical development across a spectrum of hemolytic

disorders.[1][3] This technical guide provides an in-depth summary of the key preclinical

findings, experimental methodologies, and mechanisms of action of Mitapivat in these

conditions.

Core Mechanism of Action
The fundamental mechanism of Mitapivat revolves around its ability to directly target and

activate the red-cell specific isoform of pyruvate kinase (PKR).
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Allosteric Activation: Mitapivat binds to an allosteric site on the PKR enzyme tetramer,

distinct from the natural activator fructose-1,6-bisphosphate (FBP). This binding stabilizes

the enzyme in its active conformation.[4]

Enhanced Glycolysis: This stabilization increases the enzyme's affinity for its substrate,

phosphoenolpyruvate (PEP). The enhanced catalytic activity boosts the rate of the final step

of glycolysis.

Metabolic Reprogramming: The direct consequences of increased PKR activity are twofold:

Increased ATP Production: The conversion of PEP to pyruvate is coupled with the

generation of ATP from ADP. Increased flux through this step elevates intracellular ATP

levels.

Decreased 2,3-DPG Levels: By promoting the forward momentum of the glycolytic

pathway, there is a reduction in the upstream metabolite 2,3-diphosphoglycerate (2,3-

DPG).

These two metabolic shifts are central to the therapeutic potential of Mitapivat. Increased ATP

improves RBC membrane integrity and overall cell health, extending lifespan. Decreased 2,3-

DPG increases hemoglobin's affinity for oxygen, a particularly important mechanism in sickle

cell disease.
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Core mechanism of Mitapivat on the glycolytic pathway.

Preclinical Efficacy in Pyruvate Kinase Deficiency
(PKD)
Ex vivo studies using RBCs from patients with PKD provided the foundational proof-of-concept

for Mitapivat. These studies demonstrated that the drug could effectively activate a wide range
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of mutant PKR enzymes.

Table 1: Quantitative Effects of Mitapivat in Ex Vivo PKD Red Blood Cells

Parameter Observation Source

PKR Activity

Mean increase of 1.8-fold
(range: 1.2 to 3.4-fold) after
24h incubation.

ATP Levels
Mean increase of 1.5-fold

(range: 1.0 to 2.2-fold).

PKR Thermostability

Significantly improved; residual

activity increased from 1.4- to

>10-fold.

| RBC Deformability | Improved in approximately 50% of patient samples tested. | |

Key Experimental Protocol: Ex Vivo Human RBC
Treatment

Sample Collection: Whole blood or purified RBCs were obtained from PKD patients with

diverse PKLR genotypes.

Incubation: Samples were incubated for up to 24 hours at 37°C.

Treatment Medium: A phosphate-buffered saline solution was used, supplemented with 1%

glucose, adenine, and mannitol (AGAM, pH 7.40) to support RBC metabolism.

Drug Concentration: Mitapivat (AG-348) was added at concentrations up to 10 µM.

Assays: At specified time points (e.g., 6 and 24 hours), samples were collected to measure

PKR activity, ATP levels (using assays like CellTiterGlo), and PKR thermostability.

Preclinical Efficacy in Thalassemia
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Preclinical work in thalassemia models showed that Mitapivat not only improves anemia and

hemolysis but also positively impacts the secondary complication of iron overload.

Animal Model: Hbbth3/+ Mouse
The Hbbth3/+ mouse is a well-established model that mimics human β-thalassemia intermedia.

Studies showed that oral administration of Mitapivat ameliorated the disease phenotype.

Table 2: Effects of Mitapivat in the Hbbth3/+ Mouse Model of β-Thalassemia

Parameter Observation Source

Anemia

Ameliorated; significant
increase in Hemoglobin
(Hb).

RBC Health

Improved RBC morphology,

increased Mean Corpuscular

Volume (MCV) and Mean

Corpuscular Hemoglobin

(MCH).

Ineffective Erythropoiesis

Ameliorated, leading to a

reduction in plasma

erythropoietin (EPO).

Hemolysis
Reduced, evidenced by

improved RBC survival.

Transfusion Burden

Increased the interval between

transfusions from 10.5 days to

13.8 days.

Iron Overload

Diminished liver iron overload,

associated with increased liver

Hamp (hepcidin) expression

and reduced duodenal Dmt1

expression.

| Metabolism | Increased ATP and reduced reactive oxygen species (ROS) production. | |
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Key Experimental Protocol: Thalassemia Mouse Model
Model: Hbbth3/+ mice.

Dosing Regimen: Mitapivat was administered via oral gavage at a dose of 50 mg/kg twice

daily.

Duration: Treatment periods extended for multiple weeks (e.g., 21 days) to assess chronic

effects.

Endpoints: Hematological parameters (Hb, MCV, MCH, reticulocytes) were measured from

peripheral blood. Ineffective erythropoiesis was assessed in bone marrow and spleen. Iron

homeostasis was evaluated by measuring liver iron content and gene expression of key iron

regulators (Hamp, Dmt1) in the liver and duodenum, respectively.

Specialized Mechanism in Thalassemia: Iron
Homeostasis
Mitapivat demonstrated a multi-faceted impact on iron metabolism, a critical aspect of

thalassemia pathology.
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Mitapivat's Dual Action on Iron Overload in Thalassemia
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Dual pathways of iron overload reduction by Mitapivat.

Preclinical Efficacy in Sickle Cell Disease (SCD)
In SCD, the therapeutic rationale for Mitapivat extends beyond simply increasing ATP. The

reduction of 2,3-DPG is hypothesized to directly inhibit the polymerization of sickle hemoglobin

(HbS).

Ex Vivo Studies with Human SCD RBCs

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b609056?utm_src=pdf-body-img
https://www.benchchem.com/product/b609056?utm_src=pdf-body
https://www.benchchem.com/product/b609056?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initial studies on blood from SCD patients showed that Mitapivat could favorably alter key

metabolic and biophysical properties.

Table 3: Quantitative Effects of Mitapivat in Ex Vivo SCD Red Blood Cells

Parameter Observation Source

PKR Activity Substantially increased.

PKR Thermostability Restored/improved.

ATP Levels Increased.

2,3-DPG Levels Decreased.

| Band 3 Tyrosine Phosphorylation| Significantly decreased, suggesting improved membrane

integrity. | |

Animal Model: Townes Sickle Cell Mouse
Studies in the Townes SCD (HbSS) mouse model confirmed the metabolic effects of Mitapivat
in vivo, although the model presented some unique baseline characteristics.

Table 4: Effects of Mitapivat in the Townes SCD Mouse Model
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Parameter Observation Source

ATP Levels
Further increased from an
already elevated baseline.

2,3-DPG Levels

No significant change from an

unusually low baseline in this

specific model.

Oxidative Stress (ROS) Significantly reduced.

Mitochondria Retention

Decreased the percentage of

RBCs retaining mitochondria, a

marker of improved

maturation.

Inflammation
Decreased leukocytosis (white

blood cell count).

| Spleen Size| Decreased. | |

Key Experimental Protocol: SCD Mouse Model
Model: Townes SCD (HbSS) mice and corresponding control (HbAA) mice.

Dosing Regimen: Mitapivat or vehicle was administered to mice for a period of several

weeks (e.g., 4 weeks).

Endpoints: Whole blood was analyzed for ATP and 2,3-DPG levels. Oxidative stress was

measured via ROS levels in erythrocytes. RBC maturation was assessed by quantifying

mitochondria retention. Standard hematological parameters and spleen size were also

recorded.
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General Experimental Workflow for Animal and Ex Vivo Studies
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A generalized workflow for preclinical Mitapivat studies.

Preclinical Efficacy in Hereditary Spherocytosis
(HS)
Promising preclinical data also exists for Mitapivat in membranopathies like HS, where

metabolic defects contribute to RBC fragility.

Animal Model: Protein 4.2-null (4.2–/–) Mouse
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This mouse strain serves as a model for a form of HS, exhibiting RBC membrane instability and

chronic hemolysis.

Table 5: Effects of Mitapivat in the 4.2–/– Mouse Model of HS

Parameter Observation Source

Anemia

Improved, with significant
increases in Hematocrit
(Hct) and Hemoglobin
(Hb).

RBC Health

Improved osmotic fragility and

reduced phosphatidylserine

positivity (a marker of cell

death).

Hemolysis

Reduced, with decreases in

bilirubin and lactate

dehydrogenase.

Splenomegaly
Decreased spleen-to-body-

weight ratio.

| Iron Overload | Reduced hepatic and splenic iron overload. | |

Key Experimental Protocol: HS Mouse Model
Model: Protein 4.2-null (4.2–/–; Epb42) mice.

Dosing Regimen: Mitapivat was administered at a dose of 100 mg/kg/day for up to 6

months.

Endpoints: In addition to standard hematological and hemolysis markers, studies evaluated

RBC metabolic profiles, osmotic fragility, and markers of membrane integrity. The efficacy

was also compared to splenectomy, the standard of care for severe HS.

Conclusion
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The comprehensive body of preclinical evidence strongly supports the mechanism of action of

Mitapivat and its potential as a broad-acting therapy for various hemolytic anemias. By

targeting the fundamental energetic defects within red blood cells, Mitapivat has been shown

in vitro, ex vivo, and in multiple relevant animal models to increase ATP, decrease 2,3-DPG,

reduce hemolysis, improve RBC health, and ameliorate anemia. Furthermore, in complex

disorders like thalassemia, it demonstrated additional benefits on downstream pathologies

such as iron overload. These robust preclinical findings have provided a solid scientific

foundation for the successful clinical investigation and approval of Mitapivat for Pyruvate

Kinase Deficiency and its ongoing late-stage trials in thalassemia and sickle cell disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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